molecular formula C11H15NO2 B1271901 tert-Butyl 3-aminobenzoate CAS No. 92146-82-2

tert-Butyl 3-aminobenzoate

Cat. No. B1271901
CAS RN: 92146-82-2
M. Wt: 193.24 g/mol
InChI Key: YGIRNXMYJLWFLH-UHFFFAOYSA-N
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Description

“tert-Butyl 3-aminobenzoate” is a chemical compound used as a building block for the synthesis of antifolates, which are important as tumor cell inhibitors .


Synthesis Analysis

The synthesis of “tert-Butyl 3-aminobenzoate” involves several steps. The reaction conditions vary, with yields ranging from 51% to 100%. Some methods use ethanol at ambient temperature, while others require temperatures of 160-180°C . The compound can also be synthesized with ammonium chloride and zinc in 2-methoxy-ethanol at 20°C .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-aminobenzoate” is C11H15NO2, and its molecular weight is 193.24 . The structure includes a benzene ring with an amino group (NH2) and a tert-butyl ester group (C(CH3)3O) attached .


Chemical Reactions Analysis

“tert-Butyl 3-aminobenzoate” is involved in various chemical reactions. For instance, it can undergo Sandmeyer reaction, a well-known reaction used for the conversion of an aryl amine to an aryl halide .


Physical And Chemical Properties Analysis

“tert-Butyl 3-aminobenzoate” is a white to light beige powder or crystals . It has a density of 1.1±0.1 g/cm3, a boiling point of 309.2±15.0 °C at 760 mmHg, and a flash point of 163.0±17.9 °C . The compound has three freely rotating bonds, two hydrogen bond acceptors, and two hydrogen bond donors .

Scientific Research Applications

Synthesis of Novel Compounds

Tert-butyl 3-aminobenzoate has been used as an intermediate in the synthesis of complex molecules. For example, Qi Zhang et al. (2022) utilized it in the synthesis of mTOR targeted PROTAC molecule PRO1, highlighting its role in creating new therapeutic agents (Zhang et al., 2022).

Formation of 3-Alkylated Quinolines

In 2018, Wei Chen et al. developed a tert-butyl peroxybenzoate mediated direct functionalization of N-propargyl aromatic amine derivatives. This process led to the formation of 3-alkylated quinolines, a vital step in organic synthesis (Chen et al., 2018).

Synthesis of Rare-Earth Metal Compounds

Munendra Yadav et al. (2015) used a Schiff-base proligand derived from tert-butyl-aminobenzoate for synthesizing rare-earth metal compounds with potential applications in magnetic studies (Yadav et al., 2015).

Thermal Decomposition Study

J. Jiang et al. (2019) investigated the thermal decomposition characteristics of tert-butyl peroxybenzoate, providing valuable insights into its stability and safety in various applications (Jiang et al., 2019).

Drug-Likeness Properties

K. Madhavi et al. (2021) conducted a study to predict the drug-likeness properties of compounds containing tert-butyl-aminobenzoate moieties. This research is crucial for developing new pharmaceuticals (Madhavi et al., 2021).

Fluorinated Phenyl tert-Butyl Nitroxides

E. Tretyakov et al. (2019) synthesized functionalized perfluorinated phenyl tert-butyl nitroxides, demonstrating tert-butyl-aminobenzoate's role in creating novel organic compounds (Tretyakov et al., 2019).

Crystallographic Studies

Vishal Singh et al. (2016) conducted thermal and crystallographic studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a derivative of tert-butyl-aminobenzoate, providing insights into its structural properties (Singh et al., 2016).

Safety And Hazards

“tert-Butyl 3-aminobenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

tert-butyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIRNXMYJLWFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049373
Record name tert-Butyl-3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-aminobenzoate

CAS RN

92146-82-2
Record name tert-Butyl-3-aminobenzoate
Source ChemIDplus
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Record name tert-Butyl-3-aminobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-aminobenzoate
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Record name TERT-BUTYL-3-AMINOBENZOATE
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Synthesis routes and methods I

Procedure details

A solution of 3-nitro-benzoic acid t-butyl ester (3.77 g, 16.9 mmol), prepared as in Intermediate 15, in absolute ethanol (50 mL) is combined with palladium on carbon (10 wt %, 0.30 g) and stirred under atmospheric hydrogen for approximately 3 hrs. The reaction mixture is filtered through a pad of diatomaceous earth and then concentrated in vacuo to an oil which crystallized when dried under high vacuum providing the title compound as a tan solid (3.28 g, 16.9 mmol). 1H NMR (300 MHz, CDCl3) δ=1.58 (s, 9H); 6.79-6.87 (m, 1H), 7.19 (t, J=8.5 Hz, 1H); 7.24-7.34 (m, 1H); 7.38 (d, J=8.0 Hz, 1H). MS (Cl): [M+H]+ =194.
Quantity
3.77 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
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Quantity
0.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

tert-Butyl 3-(N-benzyloxycarbonylamino)benzoate (2.18 g) and ammonium formate (2.1 g) were dissolved in methanol (30 ml). Catalyst (1 g) of 10% palladium/carbon was added, and the mixture was stirred at 60° C. for 2 hours. The reaction mixture was filtered through Celite to remove catalyst and the filtrate was concentrated. The residue was partitioned between chloroform and water. The organic layer was washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to give tert-butyl 3-aminobenzoate. This compound was dissolved in tetrahydrofuran (30 ml). N,N'-Carbonyldiimidazole (1.05 g) was added, and the mixture was stirred at room temperature for 3 hours. Triethylamine (1.82 ml) and 3-aminomethyl-4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl[1,2,4]triazole di-p-toluenesulfonate (4.82 g) were added to the reaction mixture, and the mixture was further stirred at room temperature for 3 hours. The reaction mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was washed with a 5% aqueous citric acid solution, a saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over magnesium sulfate. The solvent was evaporated. The residue was purified by silica gel column chromatography using a mixed solvent of ethyl acetate and methanol (10:1) as an eluent, and crystallized from isopropyl ether to give 0.95 g of tert-butyl 3-(3-(4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl[1,2,4]triazol-3-ylmethyl)ureido)benzoate.
Name
tert-Butyl 3-(N-benzyloxycarbonylamino)benzoate
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 3-nitrophenylacetic acid (5 g), benzyl alcohol (2.9 ml) and 4,4-dimethylaminopyridine (300 mg) in dry dichloromethane (50 ml) was treated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (7.4 g). The resulting yellow mixture was stirred at 23° for 3 days whereupon the solvent was removed in vacuo. The residue was partitioned between water (100 ml) and ethyl actate (100 ml) and the organic phase washed with water (2×100 ml) and saturated brine (100 ml) then dried and evaporated. The residue was chromatographed with hexane-EA (4:1) as eluent then again with isohexane-DCM (1:1) as eluent to give the title compound (2.05 g) as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
4,4-dimethylaminopyridine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 3-nitro-benzoic acid t-butyl ester (3.77 g, 16.9 mmol) in absolute ethanol (50 mL) was combined with palladium on carbon (10 wt %, 0.30 g) and hydrogenated under a baloon of hydrogen gas for appoximately 3 hrs. The reaction mixture was filtered through a pad of diatomaceous earth and then concentrated in vacuo to an oil which crystallized when dried under high vacuum providing 3.28 g of the title compound as a tan solid. 1H NMR (300 MHz, CDCl3) d 7.38 (d, 1H, J=8.0 Hz), 7.29 (m, 1H), 7.19 (m, 1H), 6.83 (m, 1H), 1.58 (s, 9H); low resolution MS (Cl) m/e 194 (MH+).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-aminobenzoate
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Reactant of Route 6
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Citations

For This Compound
26
Citations
N Bayrak, M Yıldız, H Yıldırım, E Mataracı-Kara… - Research on Chemical …, 2021 - Springer
… By using the dimethylhydroquinone (1, 0.276 g, 2.00 mmol) and tert-butyl 3-aminobenzoate (0.773 g, 4.00 mmol) to the general procedure for the target analog as a dark red solid using …
Number of citations: 11 link.springer.com
F Wångsell, P Nordeman, J Sävmarker… - Bioorganic & medicinal …, 2011 - Elsevier
… Next, 1 was attached to tert-butyl-3-aminobenzoate by … by peptide coupling with tert-butyl-3-aminobenzoate gave the … chloride was reacted with tert-butyl-3-aminobenzoate to give the …
Number of citations: 20 www.sciencedirect.com
S Dosa, M Stirnberg, V Lülsdorff, D Häußler… - Bioorganic & medicinal …, 2012 - Elsevier
… Coupling of the Cbz-protected amino acids J with tert-butyl 4-aminobenzoate or tert-butyl 3-aminobenzoate and deprotection afforded intermediates K. The required aniline derivatives …
Number of citations: 29 www.sciencedirect.com
MK Krapf, J Gallus, M Wiese - Journal of medicinal chemistry, 2017 - ACS Publications
… Hence, a tert-butyl 3-aminobenzoate residue at position 4 was combined with a 4-pyridyl residue at R 1 (39). The obtained IC 50 of 299 nM is negligibly lower than the value found for …
Number of citations: 46 pubs.acs.org
CJ NOLAN, BAJ EVANS, HJ SMITH… - Pharmacy and …, 1997 - Wiley Online Library
A series of 21 substituted 3‐phenylmethylene pyrrolidine‐2, 5‐diones were synthesized and tested as inhibitors of type 2 5α‐reductase from human genital skin fibroblasts. The most …
Number of citations: 3 onlinelibrary.wiley.com
S Jung, N Fuchs, C Grathwol, UA Hellmich… - European Journal of …, 2022 - Elsevier
… Tert-butyl 3-aminobenzoate (1.12 g, 1.0 eq.) and homophthalic anhydride were dissolved in DMF (5 mL) and 0.2 mL DIEA was added. The mixture was stirred at 80 C for 30 min. After …
Number of citations: 5 www.sciencedirect.com
N Bayrak, HI Ciftci, M Yıldız, H Yıldırım, B Sever… - Chemico-Biological …, 2021 - Elsevier
… 7H 2 O) and tert-butyl 3-aminobenzoate (0.266 g, 1.375 mmol) to the general procedure for the synthesis of the AQQ8, the title compound (AQQ8) was purified by column …
Number of citations: 17 www.sciencedirect.com
D JOHN, E MULLA, M HAMLYN, J Richard - i.moscow
The present invention provides a compound of formula (I) or its salts or pharmaceutically acceptable derivatives thereof wherein; X 1 is selected from a group consisting of CH 2, C (= O), …
Number of citations: 0 i.moscow
N Long, A Le Gresley, A Solomonsz, A Wozniak… - …, 2023 - thieme-connect.com
… for their support and their supply of tert-butyl 3aminobenzoate(which was used in this research … To tert-butyl 3-aminobenzoate (568 mg, 2.94 mmol, 1 equiv.) and Zn(OTf)2 (214 mg, 0.59 …
Number of citations: 4 www.thieme-connect.com
MK Krapf, M Wiese - Journal of Medicinal Chemistry, 2016 - ACS Publications
… The title compound was synthesized from 4-chloro-2-phenylquinazoline (241 mg, 1 mmol) and tert-butyl 3-aminobenzoate (193 mg, 1 mmol) to yield 21 as a pale yellow solid (302 mg,…
Number of citations: 58 pubs.acs.org

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